(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13739695
InChI: InChI=1S/C11H15N.ClH/c1-8(12)10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,8H,3,5,7,12H2,1H3;1H/t8-;/m0./s1
SMILES: CC(C1=CC=CC2=C1CCC2)N.Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13739695

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
IUPAC Name (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c1-8(12)10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,8H,3,5,7,12H2,1H3;1H/t8-;/m0./s1
Standard InChI Key GHRRBBFJQSXLIN-QRPNPIFTSA-N
Isomeric SMILES C[C@@H](C1=CC=CC2=C1CCC2)N.Cl
SMILES CC(C1=CC=CC2=C1CCC2)N.Cl
Canonical SMILES CC(C1=CC=CC2=C1CCC2)N.Cl

Introduction

Structural and Chemical Properties

The compound features a 2,3-dihydro-1H-indene ring system substituted at the 4-position with an ethanamine group, which is protonated as a hydrochloride salt. The stereochemistry at the chiral center of the ethanamine moiety is designated as (S), as indicated by the C[C@@H]C[C@@H] configuration in its SMILES notation . Key physicochemical properties include:

PropertyValueSource
CAS Number2703746-20-5
Molecular FormulaC11H16ClNC_{11}H_{16}ClN
Molecular Weight197.71 g/mol
IUPAC Name(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine hydrochloride
SMILESCC@@HN.Cl
Storage ConditionsRoom temperature

The indene scaffold contributes to the compound’s rigidity, while the ethylamine group enhances solubility in polar solvents due to protonation . Notably, regioisomeric variations—such as substitution at the 5-position of the indene ring—exist but exhibit distinct physicochemical and biological profiles .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride is inferred from analogous aminoindane preparations. A patent detailing the synthesis of (R)-1-aminoindanes (e.g., Rasagiline) provides a foundational framework :

  • Indene Functionalization: Starting from indene, halogenation or oxidation introduces reactive sites. For example, Cromwell et al. (1952) demonstrated indene bromination to form 1-bromoindane .

  • Curtius Rearrangement: Conversion of acyl azides to isocyanates via diphenylphosphoryl azide (DPPA) in toluene or tetrahydrofuran .

  • Chiral Resolution: Diastereomeric carbamates are formed using chiral alcohols (e.g., (R)- or (S)-phenylethanol), followed by chromatographic separation .

  • Hydrolysis and Salt Formation: The carbamate intermediate is hydrolyzed in a high-boiling alcohol (e.g., 1-butanol) and treated with HCl to yield the hydrochloride salt .

For the S-enantiomer, enantioselective synthesis may employ (S)-specific chiral auxiliaries or enzymatic resolution. The use of L-tartaric acid derivatives for diastereomeric salt formation is a plausible strategy, though explicit protocols for this compound remain undocumented in public literature .

Pharmacological and Industrial Relevance

Industrial Use Cases

Commercial suppliers list the compound in milligram-to-gram quantities, indicating its role in early-stage drug discovery . Pricing tiers (e.g., €699.25 for 50 mg ) reflect its niche application in high-value research.

Analytical Characterization

Spectroscopic Data

  • NMR: Predicted 1H^1H NMR signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups in the indane ring (δ 2.8–3.2 ppm), and the chiral methine (δ 3.5–4.0 ppm) .

  • HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) enable enantiomeric purity assessment .

Future Research Directions

  • Pharmacokinetic Studies: Assess absorption, metabolism, and toxicity profiles.

  • Synthetic Methodology: Develop catalytic asymmetric routes (e.g., organocatalysis) to improve ee and yield.

  • Target Identification: Screen against neurotransmitter receptors to identify lead candidates.

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